molecular formula C14H10ClN3O4 B3841703 2-chloro-N'-(4-nitrobenzoyl)benzohydrazide

2-chloro-N'-(4-nitrobenzoyl)benzohydrazide

Cat. No. B3841703
M. Wt: 319.70 g/mol
InChI Key: DSZRKHFFUHNQNB-UHFFFAOYSA-N
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Description

2-chloro-N'-(4-nitrobenzoyl)benzohydrazide, also known as N-(4-nitrobenzoyl)-2-chlorobenzohydrazide, is a chemical compound with the molecular formula C14H10ClN3O4. It is a yellow crystalline solid that is commonly used in scientific research for its various properties.

Mechanism of Action

The mechanism of action of 2-chloro-N'-(4-nitrobenzoyl)benzohydrazide is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in various physiological processes, such as pain and fever.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N'-(4-nitrobenzoyl)benzohydrazide has anti-inflammatory and anti-tumor properties. It has been shown to inhibit the production of prostaglandins and reduce inflammation in animal models. Additionally, it has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N'-(4-nitrobenzoyl)benzohydrazide in lab experiments is its ability to inhibit COX-2 activity, which can be useful in studying the role of prostaglandins in various physiological processes. Additionally, its anti-tumor properties make it a potential candidate for cancer research. However, one limitation of using 2-chloro-N'-(4-nitrobenzoyl)benzohydrazide is its potential toxicity. Studies have shown that it can cause liver damage in animal models, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-chloro-N'-(4-nitrobenzoyl)benzohydrazide. One potential direction is to further study its anti-tumor properties and potential use in cancer treatment. Additionally, its potential as an anti-inflammatory agent could be further explored. Further research could also be done to investigate its mechanism of action and potential side effects.

Scientific Research Applications

2-chloro-N'-(4-nitrobenzoyl)benzohydrazide has various scientific research applications. It is commonly used as a reagent in the synthesis of other compounds, such as imidazoles and pyrazoles. It is also used as a starting material for the synthesis of other hydrazides and hydrazones. Additionally, 2-chloro-N'-(4-nitrobenzoyl)benzohydrazide has been studied for its anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

2-chloro-N'-(4-nitrobenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4/c15-12-4-2-1-3-11(12)14(20)17-16-13(19)9-5-7-10(8-6-9)18(21)22/h1-8H,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZRKHFFUHNQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N'-(4-nitrobenzoyl)benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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